molecular formula C15H16FN3O B124973 N-Acetyl Retigabine CAS No. 229970-68-7

N-Acetyl Retigabine

Cat. No.: B124973
CAS No.: 229970-68-7
M. Wt: 273.3 g/mol
InChI Key: YGNSHYRMOVKKSL-UHFFFAOYSA-N
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Description

N-Acetyl Retigabine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group and a fluorophenylmethylamino group.

Mechanism of Action

Target of Action

N-Acetyl Retigabine, also known as N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide, primarily targets the voltage-sensitive K+ channels (Kv) of the Kv7 (KCNQ) family . These channels, specifically KCNQ2 and KCNQ3, mediate M-currents that play a crucial role in inhibiting neuronal excitability and reducing transmitter release throughout the nervous system .

Mode of Action

This compound acts as a positive allosteric modulator (or opener) of KCNQ channels . It interacts with the channel protein, leading to a dosing-dependent latency in channel deactivation . This suggests that preserving the open conformation of the channel pore is the principal molecular consequence of retigabine’s interaction with the channel protein .

Biochemical Pathways

The activation of KCNQ channels by this compound reduces neuronal excitability through an outward flow of potassium ions . Due to their differential distribution between excitatory and inhibitory neurons, enhanced k+ channel activity may also lead to increased neuronal circuits excitability . Dysfunctions in these channels, caused by mutations in their encoding genes, have been linked to epileptic phenotypes .

Pharmacokinetics

After oral ingestion, this compound is rapidly absorbed with a bioavailability of 60% . Its volume of distribution is 2–3 L/kg, and plasma protein binding is 80% . It undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation, with the major metabolite being an N-acetyl derivative . Approximately 20–30% of an administered dose is excreted as unchanged retigabine in urine . The plasma elimination half-life values for retigabine in adults are 8–10 hours .

Result of Action

The opening of neuronal Kv7.2-7.5 voltage-activated K+ channels by this compound enables the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability . This results in anticonvulsant effects, making it a clinically approved anti-seizure medication .

Action Environment

The pharmacokinetics of this compound and its N-acetyl metabolite are unlikely to be affected by agents that induce or inhibit cytochrome P450 (CYP) enzymes .

Biochemical Analysis

Biochemical Properties

N-Acetyl Retigabine is a product of the metabolism of Retigabine, undergoing moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The isoenzymes responsible for the glucuronidation of Retigabine and this compound are UGT1A1, UGT1A3, UGT1A4, and UGT1A9 .

Cellular Effects

This compound, as a metabolite of Retigabine, may share some of its parent compound’s cellular effects. Retigabine has been shown to open neuronal voltage-gated potassium channels, specifically the Kv7.2-7.5 (formerly KCNQ2-5) channels . These channels, primarily Kv7.2/7.3, enable the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability .

Molecular Mechanism

Retigabine acts as a positive allosteric modulator of KCNQ channels, specifically opening neuronal Kv7.2-7.5 voltage-activated potassium channels . This action stabilizes the membrane potential and controls neuronal excitability, effectively inhibiting abnormal neuronal discharge .

Temporal Effects in Laboratory Settings

It is known that Retigabine has a plasma elimination half-life of 8-10 hours in adults . This suggests that the effects of this compound may also persist for several hours.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Retigabine has been shown to have a broad-spectrum of activity in animal models of electrically-induced and chemically-induced epileptic seizures .

Metabolic Pathways

This compound is a metabolite of Retigabine, which undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The major metabolite is an N-acetyl derivative .

Transport and Distribution

Retigabine is known to be rapidly absorbed and distributed, with a volume of distribution of 2-3 L/kg .

Subcellular Localization

Given its role as a metabolite of Retigabine, it is likely to be found in the liver where Retigabine is metabolized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Retigabine typically involves the reaction of 4-fluorobenzylamine with 2-amino-4-nitrophenylacetamide under reductive conditions. The nitro group is reduced to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Retigabine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl Retigabine has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11/h2-8,18H,9,17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSHYRMOVKKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229970-68-7
Record name 229970-68-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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